(R)-7,8-difluorochroman-4-amine is a chemical compound characterized by a chroman ring that features two fluorine atoms at the 7 and 8 positions and an amine group at the 4 position. The compound is of significant interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. It serves as a crucial building block for synthesizing more complex molecules and materials used in various scientific applications .
This compound is classified under fluorinated organic compounds, specifically within the chroman derivatives category. Its Chemical Abstracts Service number is 1213550-52-7, and it has the molecular formula with a molecular weight of approximately 185.17 g/mol . The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in both research and industrial applications .
The synthesis of (R)-7,8-difluorochroman-4-amine typically involves several key steps:
In laboratory settings, the synthesis can be performed using batch or continuous flow methods, where continuous flow chemistry allows for better control over reaction conditions, leading to improved yields and purity . In industrial applications, optimizing reaction parameters is crucial to ensure scalability and cost-effectiveness.
The molecular structure of (R)-7,8-difluorochroman-4-amine features a bicyclic chroman framework. The specific arrangement of atoms can be represented using various structural formulas:
InChI=1S/C9H9F2N/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2/t7-/m1/s1C1OC2=CC(F)=CC(F)=C2[C@H](N)C1The compound exhibits chirality due to the presence of an asymmetric carbon atom in its structure .
(R)-7,8-difluorochroman-4-amine can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed from these reactions. For instance, oxidation may yield different derivatives depending on the specific oxidizing agent used .
The mechanism of action of (R)-7,8-difluorochroman-4-amine involves its interaction with specific biological targets such as enzymes or receptors. The fluorine substituents enhance binding affinity and selectivity due to their electronegative nature, while the amine group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in various diseases .
These properties suggest that (R)-7,8-difluorochroman-4-amine has potential applications in environments requiring stability under thermal stress .
(R)-7,8-difluorochroman-4-amine has several scientific research applications:
(R)-7,8-Difluorochroman-4-amine is a chiral amine featuring a benzopyran (chroman) core with fluorine substituents at the 7- and 8-positions and an amine group at the stereogenic C4 position. Its systematic IUPAC name is (4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine. Key identifiers include:
The compound exists as a liquid at room temperature, with a boiling point of 225°C at 760 mmHg [1] [2]. Its chirality arises from the C4 carbon, where the amine group confers stereochemical significance. The fluorinated aromatic ring enhances electron-withdrawing properties and metabolic stability, while the chroman scaffold imposes conformational constraints critical for receptor binding [4] [7].
Table 1: Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉F₂NO | [1] [4] |
| Molecular Weight | 185.17 g/mol | [4] [7] |
| Boiling Point | 225 °C (760 mmHg) | [1] [2] |
| Storage Conditions | 2–8°C, protected from light | [1] [4] |
| Purity (Commercial) | 96% (racemate); 97% ((R)-HCl salt) | [1] [5] |
| Density | 1.292 g/cm³ (predicted) | [3] |
(R)-7,8-Difluorochroman-4-amine exemplifies the strategic importance of enantiopure amines in asymmetric synthesis. The C4 stereocenter enables precise spatial orientation for:
This compound serves as a high-value synthon in designing bioactive molecules and advanced materials:
Pharmaceutical Intermediates
Material Science Applications
Table 2: Commercial Sources and Specifications of Enantiomers
| Variant | CAS Number | Purity | Supplier | Application Focus |
|---|---|---|---|---|
| Racemic 7,8-Difluorochroman-4-amine | 886762-83-0 | 96% | ChemScene LLC | Broad synthetic intermediate |
| (R)-7,8-Difluorochroman-4-amine·HCl | 1266231-84-8 | 97% | Amadis Chemical | Pharmaceutical R&D |
| (S)-7,8-Difluorochroman-4-amine | 1213161-36-4 | >95% | DayangChem | Chiral catalyst development |
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7